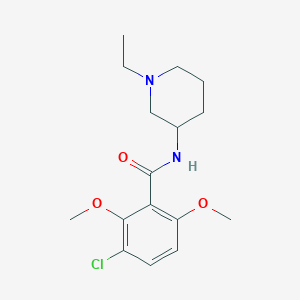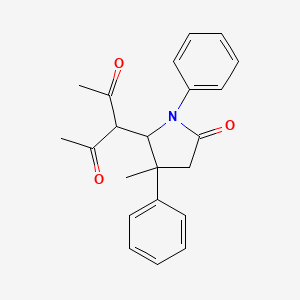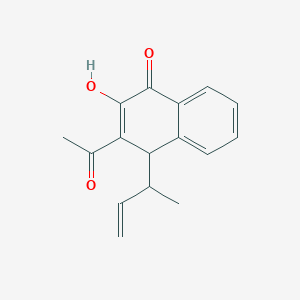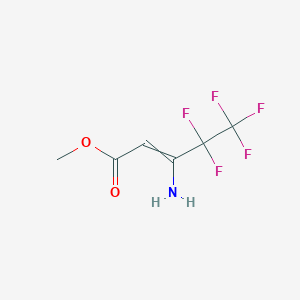
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is a fluorinated organic compound with a unique structure that includes an amino group and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate typically involves the reaction of a fluorinated precursor with an amino group donor under controlled conditions. One common method involves the use of fluorinated alkenes and amines in the presence of a catalyst to facilitate the addition of the amino group to the fluorinated carbon chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4,4,5,5,5-pentafluoropentanoate
- Methyl 3-amino-4,4,5,5,5-tetrafluoropent-2-enoate
- Methyl 3-amino-4,4,5,5,5-trifluoropent-2-enoate
Uniqueness
Methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate is unique due to the presence of five fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and bioactive molecules .
Properties
CAS No. |
87613-27-2 |
|---|---|
Molecular Formula |
C6H6F5NO2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
methyl 3-amino-4,4,5,5,5-pentafluoropent-2-enoate |
InChI |
InChI=1S/C6H6F5NO2/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H,12H2,1H3 |
InChI Key |
AUYHSMNSTKGWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)

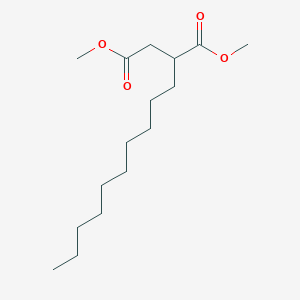
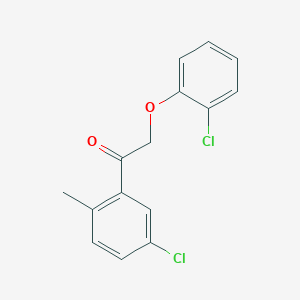
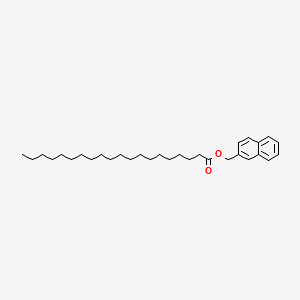
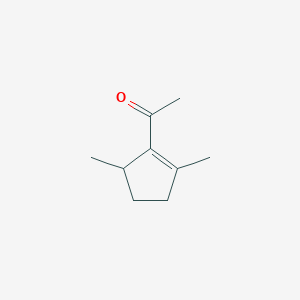
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
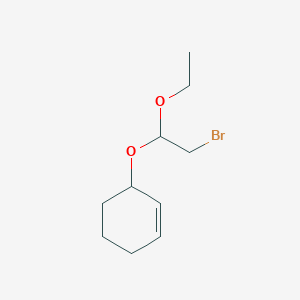

![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
